molecular formula C11H10ClN5O B2649112 2-(6-chloropyridazin-3-yl)-N-phenylhydrazinecarboxamide CAS No. 182348-09-0

2-(6-chloropyridazin-3-yl)-N-phenylhydrazinecarboxamide

Cat. No. B2649112
CAS RN: 182348-09-0
M. Wt: 263.69
InChI Key: BUGCJVKRBWYCLD-UHFFFAOYSA-N
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Description

2-(6-Chloropyridazin-3-yl)-N-phenylhydrazinecarboxamide, also known as CPPC, is a novel and highly potent inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH). CPPC has been studied extensively in recent years due to its potential as a therapeutic agent for cancer and other diseases. CPPC has been shown to selectively inhibit DHODH, thus leading to decreased levels of uridine 5'-monophosphate (UMP) and subsequently decreased levels of pyrimidine nucleotides, which are essential for cell growth and proliferation. Furthermore, CPPC has been shown to have anti-inflammatory, anti-angiogenic, and anti-oxidant properties.

Scientific Research Applications

Corrosion Inhibition

2-(6-chloropyridazin-3-yl)-N-phenylhydrazinecarboxamide and related pyridazine derivatives have demonstrated potential as corrosion inhibitors for mild steel in acidic environments. Experimental studies using electrochemical, spectroscopic, and theoretical computational chemistry techniques have identified these compounds as mixed-type inhibitors, indicating their capability to offer protection through both physisorption and chemisorption mechanisms. The presence of nitrogen atoms and unsaturated groups in the molecules enhances their protective performance, with the pyridazine ring actively participating in chemical interactions with mild steel surfaces. This suggests a promising application of these derivatives in extending the lifespan of metal infrastructure in corrosive environments (Mashuga, Olasunkanmi, & Ebenso, 2017).

Synthesis of Novel Compounds with Biological Activity

Research on this compound derivatives has led to the synthesis of novel compounds, including indolylpyridazinone derivatives, showcasing expected biological activities. These activities range from antibacterial properties to the potential for other pharmaceutical applications, indicating the versatility of the pyridazine core in the design of new therapeutic agents. The structural diversity achieved through various synthetic strategies underscores the chemical adaptability of pyridazine derivatives for developing compounds with targeted biological functions (Abubshait, 2007).

Antimicrobial and Antibacterial Properties

The exploration of pyridazine derivatives, including those related to this compound, has extended to evaluating their antimicrobial and antibacterial effectiveness. These studies have produced compounds that exhibit significant activity against various pathogenic bacteria and fungi, positioning these derivatives as potential candidates for the development of new antimicrobial agents. The ability to modify the pyridazine core and introduce different functional groups allows for the optimization of antimicrobial properties, demonstrating the compound's potential in addressing antibiotic resistance challenges (Al-Kamali et al., 2014).

properties

IUPAC Name

1-[(6-chloropyridazin-3-yl)amino]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN5O/c12-9-6-7-10(15-14-9)16-17-11(18)13-8-4-2-1-3-5-8/h1-7H,(H,15,16)(H2,13,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUGCJVKRBWYCLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NNC2=NN=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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